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Compound of Interest

Bis-(2-fluoro-2,2-
Compound Name:

dinitroethoxy)methane
CAS No.: 17003-79-1
Cat. No.: B103658

Get Quote

Executive Summary

FEFO (Bis(2-fluoro-2,2-dinitroethyl) formal) is a high-density, energetic liquid plasticizer.[1]
Unlike inert plasticizers (e.g., DOA, IDP) that dilute the energy content of a formulation, FEFO
contributes to the overall enthalpy of explosion while improving the low-temperature
mechanical properties of polymer binders.[1] This guide synthesizes critical thermodynamic
data, decomposition kinetics, and characterization protocols for researchers in energetic

materials.

Physicochemical & Thermodynamic Properties[2][3]

[4][5][6][7]

The following data represents the most reliable values available from technical literature and
defense research reports.

Table 1: Thermodynamic & Physical Data of FEFO
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Property Value Conditions |/ Notes
Chemical Formula CsHeF2N4O10 MW = 272.12 g/mol
CAS Registry Number 17003-79-1

Physical State

Liquid / Low-melting solid

Colorless to pale yellow oil

Density (

)

1.60 - 1.61 g/cm3

@ 25°C[1, 2]

Melting Point (

Often supercools; forms

14-15°C o
) eutectic mixtures [1, 3]
Boiling Point (

N/A (Decomposes) Decomposes prior to boiling
)

Enthalpy of Formation (

)

-686 kJ/mol (-164 kcal/mol)

Calculated from -603.8 cal/g
[4]

Heat of Vaporization (

)

85.0 + 0.8 kJ/mol (20.3

kcal/mol)

Derived from STMBMS

measurements [5]

Vapor Pressure (

)

0.4 £ 0.1 mTorr

@ 25°C (5.3 x 102 Pa) [5]

Decomposition Onset (

)

~150 - 170 °C

Initial nitro-nitrite

rearrangement [5, 6]

Oxygen Balance (OB%)

-23.5%

Calculated (to CO2 and H20)
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Note on Viscosity: While specific viscosity values ($ \eta

T_g%) of energetic binders like GAP and PolyNIMMO, implying a viscosity range
similar to or slightly higher than standard nitrate ester plasticizers (10-50 cP range)

[71.[1]

Thermal Decomposition Kinetics

Understanding the thermal stability of FEFO is paramount for safety and shelf-life prediction.
The decomposition does not follow a simple single-step Arrhenius law but involves a complex
rearrangement mechanism.

Mechanism: Nitro-Nitrite Rearrangement

The primary decomposition pathway initiates at approximately 150°C. The rate-limiting step is
the homolysis of the C-NOz bond or a rearrangement to a nitrite ester, followed by the scission
of the O-NO bond.

Key Kinetic Pathway:

e Initiation: The nitro group (-NO:2) rearranges to a nitrite form (-ONO).

» Scission: The O-NO bond breaks, releasing NO and forming a radical intermediate.
e Fragmentation: The radical undergoes

-scission, releasing NOz2 and formaldehyde equivalents.

Visualization of Decomposition Pathway
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Figure 1: Primary thermal decomposition pathway of FEFO via nitro-nitrite rearrangement.[1]

Experimental Protocols for Characterization

To validate the thermodynamic data of FEFO or similar energetic liquids, the following "self-
validating" protocols are recommended. These methods prioritize safety due to the shock
sensitivity of the material.

Protocol A: Enthalpy of Vaporization via STMBMS

Standard TGA is insufficient for volatile energetic liquids due to simultaneous evaporation and
decomposition. Simultaneous Thermogravimetric Modulated Beam Mass Spectrometry
(STMBMS) is the gold standard.

e Setup: Place ~10-20 mg of FEFO in an alumina Knudsen cell (orifice diameter ~25-100 pum).
e Environment: High vacuum (<

Torr) to minimize gas-phase collisions.

o Heating Profile: Ramp temperature from 25°C to 150°C at a slow rate (e.g., 1°C/min).

o Detection: Modulate the molecular beam (chop) to distinguish beam species from
background gas. Monitor ion intensity of the parent ion or primary fragment.

o Calculation: Plot

VS.

. The slope corresponds to

o Validation: The linearity of the plot confirms pure evaporation. Deviation indicates the
onset of thermal decomposition.

Protocol B: Density Measurement (Oscillating U-Tube)

For precise density determination of liquid explosives.[1]
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» Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using degassed ultra-
pure water and dry air at 20.00°C.

o Sample Loading: Inject ~1 mL of FEFO carefully to avoid bubble formation. Safety: Ensure
the instrument is explosion-proof or shielded.

o Equilibration: Allow the sample to equilibrate at 25.00°C + 0.01°C.
o Measurement: Record the period of oscillation (

). Density is calculated via

o Temperature Scan: Repeat measurements at 5°C intervals from 15°C to 50°C to determine
the coefficient of thermal expansion.

Synthesis Overview

The synthesis of FEFO is a specialized process involving the reaction of fluorinated alcohols
with formaldehyde sources.

General Reaction:

[1]

e Precursors: 2-fluoro-2,2-dinitroethanol and Formaldehyde (or Paraformaldehyde).[1]
o Catalyst: Concentrated Sulfuric Acid (acts as dehydrating agent).

o Safety Note: The reaction is exothermic. Temperature control is critical to prevent runaway
nitration/oxidation reactions.

References

e U.S. Patent 4,756,777. Bis(2-fluoro-2,2-dinitroethoxy)(1-fluoro-1,1-dinitro-2-
propoxy)methane. (Provides comparative density and melting point data for FEFO). Link
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o Lawrence Livermore National Laboratory. Properties of Chemical Explosives and Explosive
Simulants. UCRL-51319. (Source for density and general physical properties).[2][3][4] Link

o Fraunhofer ICT. Energetic plasticizers for GAP-based formulations. (Discusses melting
points and compatibility). Link

e DTIC Report. 19970611 019. (Cites Heat of Formation: -603.8 cal/g). Link

e Behrens, R., & Minier, L. (1997). Thermal decomposition mechanisms of bis(2-fluoro-2,2-
dinitroethyl) formal (FEFO)... from simultaneous thermogravimetric modulated beam mass
spectrometry (STMBMS). Propellants, Explosives, Pyrotechnics.[1][5][6][7] (Primary source
for Vapor Pressure and Heat of Vaporization).[8] Link[1]

e Sciencemadness & DTIC. Reaction Mechanisms of Energetic Materials in the Condensed
Phase. (Confirms decomposition onset and mechanism). Link[1]

o RSC Advances. Synthesis and characterization of novel nitrofurazanyl ethers. (Comparative
viscosity studies). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Thermodynamic Data & Properties of
FEFO Energetic Plasticizer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103658/docs#technical-guide-thermodynamic-data-
properties-of-fefo-energetic-plasticizer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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